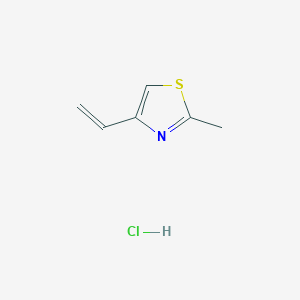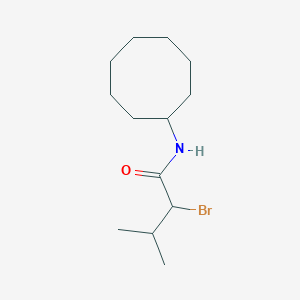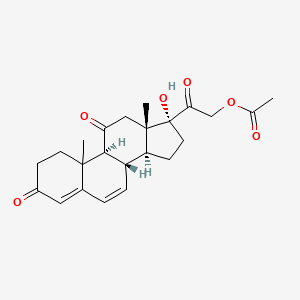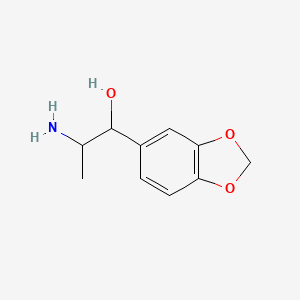![molecular formula C10H12N4 B12315677 1-[3-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine](/img/structure/B12315677.png)
1-[3-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine is a compound that features a triazole ring attached to a phenyl group, which is further connected to an ethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine typically involves the formation of the triazole ring followed by its attachment to the phenyl group and subsequent amination. One common method involves the cyclization of hydrazine derivatives with appropriate aldehydes or ketones to form the triazole ring, which is then coupled with a phenyl group through a substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[3-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .
Applications De Recherche Scientifique
1-[3-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-[3-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. This interaction can lead to the inhibition of enzymes or modulation of receptor activities, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
1-(1H-1,2,4-triazol-1-yl)benzene: Lacks the ethanamine moiety, making it less versatile in biological applications.
1-(3,4-dichlorophenyl)-6-phenyl-2-(1H-1,2,4-triazol-1-yl)hexan-1-one: Contains additional functional groups that may enhance its biological activity but also increase its complexity.
Uniqueness: 1-[3-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine is unique due to its balanced structure, which allows for diverse chemical modifications and applications. Its combination of the triazole ring and ethanamine moiety provides a versatile platform for developing new compounds with potential therapeutic and industrial uses .
Propriétés
Formule moléculaire |
C10H12N4 |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
1-[3-(1,2,4-triazol-1-yl)phenyl]ethanamine |
InChI |
InChI=1S/C10H12N4/c1-8(11)9-3-2-4-10(5-9)14-7-12-6-13-14/h2-8H,11H2,1H3 |
Clé InChI |
YORJPTCHURTTBO-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=CC=C1)N2C=NC=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(3,4-Dichlorophenyl)methyl]-3-sulfanylidene-4,6-dihydro-1,2,4-triazin-5-one](/img/structure/B12315602.png)



![2-[(4-Methoxyphenyl)methoxy]pyridine-4-carbonitrile](/img/structure/B12315627.png)
![3-{Bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid](/img/structure/B12315629.png)

![Methyl 5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B12315645.png)

![4-(4-Chlorophenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B12315654.png)
![1-[3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine](/img/structure/B12315669.png)

![rac-(1R,5S)-1-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B12315672.png)

